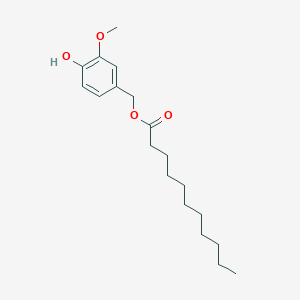
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate is a chemical compound with the molecular formula C19H30O4. It is an ester derived from undecanoic acid and a substituted phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate typically involves the esterification of undecanoic acid with (4-Hydroxy-3-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized acid catalysts on solid supports can also be employed to streamline the production and reduce the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-3-methoxyphenyl)methyl octanoate: Similar structure but with a shorter alkyl chain.
(4-Hydroxy-3-methoxyphenyl)methyl decanoate: Similar structure but with a slightly shorter alkyl chain.
(4-Hydroxy-3-methoxyphenyl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
906465-18-7 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl undecanoate |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-9-10-11-19(21)23-15-16-12-13-17(20)18(14-16)22-2/h12-14,20H,3-11,15H2,1-2H3 |
Clave InChI |
CDKWGGBSPOSAKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
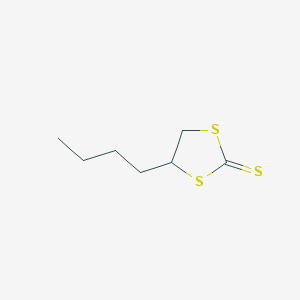
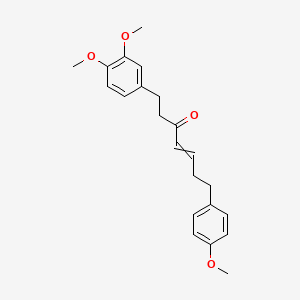
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
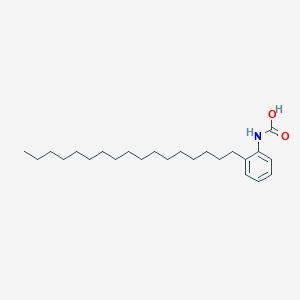
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
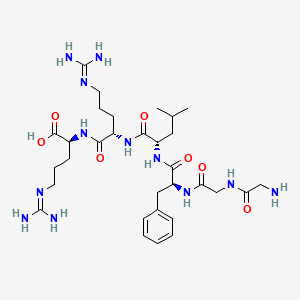
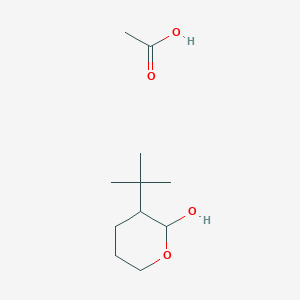
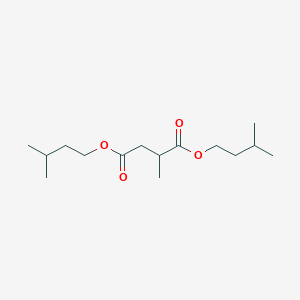
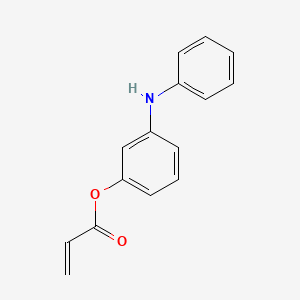
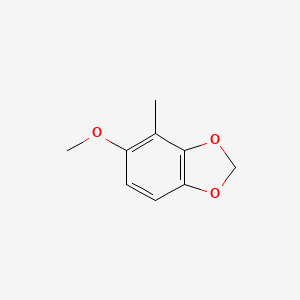
![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
